molecular formula C14H21NO5 B12627546 Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate

Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate

Cat. No.: B12627546
M. Wt: 283.32 g/mol
InChI Key: NHJXTOQUNLVUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate is a chemical compound of significant interest in organic and medicinal chemistry research. This carbamate derivative, which features both phenolic hydroxyl and methoxy functional groups on its aromatic ring, is primarily utilized as a versatile synthetic intermediate or building block in the development of more complex bioactive molecules . The tert-butoxycarbonyl (Boc) protecting group is a critical feature of this reagent, as it is widely employed to protect amine functionalities during multi-step synthetic sequences . The presence of the Boc group allows for selective deprotection under mild acidic conditions, providing researchers with a reliable method for controlling reaction pathways. Compounds with similar structural motifs, such as the 4-hydroxy-3-methoxyphenyl (isovanillyl) group, have been investigated in research areas including enzymology and inhibitor development . The chiral center and additional hydroxy group on the side chain further enhance its utility for producing enantiomerically pure compounds, making it a valuable reagent for exploring structure-activity relationships. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material in accordance with best laboratory practices.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-10(8-16)9-5-6-11(17)12(7-9)19-4/h5-7,10,16-17H,8H2,1-4H3,(H,15,18)

InChI Key

NHJXTOQUNLVUHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydroxy-3-Methoxyphenol Derivative

The synthesis begins with the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate reagent to introduce the hydroxyethyl group. This can be achieved through:

  • Directed Lithiation : Using n-BuLi in anhydrous THF at low temperatures (–20 to 0 °C), followed by electrophilic quenching with an appropriate carbon source can yield the desired hydroxyethyl derivative.

Formation of Tert-butyl N-[2-Hydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Ethyl]Carbamate

Once the hydroxyethyl derivative is obtained, it is reacted with tert-butyl isocyanate:

$$
\text{R-OH} + \text{(CH}3\text{)}3\text{C-NCO} \rightarrow \text{R-O-C(=O)-N(CH}3\text{)}3
$$

This reaction typically occurs under mild conditions and can be facilitated by the presence of a base to neutralize any generated acid.

Purification Techniques

After synthesis, purification methods such as:

  • Recrystallization : Utilizing solvents like ethanol or methanol to dissolve impurities while allowing the target compound to crystallize out.

  • Column Chromatography : Employing silica gel columns can help separate the product based on polarity differences.

The yield of this compound can vary based on reaction conditions, but optimized methods report yields ranging from 60% to 85%. Characterization techniques include:

Technique Purpose
NMR Spectroscopy Determine molecular structure
Mass Spectrometry Confirm molecular weight
HPLC Assess purity

The preparation methods for this compound involve strategic synthetic pathways that leverage both organic chemistry principles and modern purification techniques. The compound's potential applications in pharmaceuticals underscore the importance of efficient synthesis and high-purity production methods.

Chemical Reactions Analysis

Condensation Reactions

This compound participates in condensation reactions to form intermediates for pharmaceuticals. A notable example involves its use in synthesizing lacosamide precursors:

Phase-Transfer Catalyzed Alkylation

The carbamate group undergoes alkylation under phase-transfer conditions to introduce methoxy groups:

Reaction Conditions

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Base : Potassium hydroxide (KOH).

  • Alkylating Agent : Methyl sulfate.

ParameterDetails
Molar Ratio (Compound:TBAB)1:0.025–0.2
SolventEthyl acetate
Key InteractionStabilization of the alkoxide intermediate by TBAB
Product(R)-2-(Amino-Boc)-N-benzyl-3-methoxypropionamide

This method highlights the carbamate’s stability under basic conditions while enabling selective methoxy group introduction .

Carbodiimide-Mediated Amide Coupling

The phenolic hydroxyl group facilitates amide bond formation via carbodiimide activation:

Comparative Reactivity of Structural Analogs

The reactivity of this carbamate differs from analogs due to its substituted phenolic ring:

CompoundKey ReactionUnique Feature
Tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate Electrophilic aromatic substitutionLacks phenolic hydroxyl, reducing H-bonding
Tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate Oxidation at phenolic -OHIncreased polarity due to adjacent substituents

The presence of both hydroxy and methoxy groups in the query compound enhances its participation in H-bonding and redox reactions compared to analogs .

Stability and Functional Group Compatibility

  • Thermal Stability : Decomposes above 240°C, confirmed by differential scanning calorimetry .

  • Hydrolytic Sensitivity : Stable under mild acidic/basic conditions but hydrolyzes in strong acids (e.g., HCl/THF) to release the amine .

  • Orthogonality : The tert-butyl carbamate remains intact during alkylation and coupling reactions, demonstrating compatibility with diverse reagents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tubulin polymerization, a crucial process in cancer cell division. In vitro studies have shown that this compound can effectively disrupt microtubule dynamics, leading to apoptosis in cancer cells. For instance, derivatives of this compound have been linked to significant inhibition of cancer cell growth at nanomolar concentrations, demonstrating its potential as a lead compound in cancer therapy .

Mechanism of Action
The compound's mechanism involves the interaction with tubulin and histone deacetylases (HDACs), promoting a dual-targeting strategy that enhances its efficacy against various cancer types. The synergistic effect of targeting both tubulin and HDAC pathways has been highlighted in recent studies, suggesting that modifications to the compound can lead to improved pharmacological profiles .

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. Its ability to bind selectively to specific enzymes opens avenues for developing new therapeutic agents aimed at diseases where enzyme dysregulation is a factor. For example, studies have shown it can modulate the activity of certain proteases involved in inflammatory responses .

Synthesis of Novel Compounds
The compound serves as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling researchers to create derivatives with enhanced biological activities or altered pharmacokinetic properties. This versatility is crucial in drug design and development processes .

Material Science

Polymeric Applications
In material science, this compound has been explored for its potential use in creating polymeric materials with unique thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance their stability and resistance to degradation, making them suitable for various industrial applications .

Case Studies

StudyFocusFindings
Benediktsdottir et al., 2021Synthesis and Biological EvaluationDemonstrated significant anticancer activity through tubulin inhibition; compounds showed IC50 values ranging from 18 to 207 nM against multiple cancer cell lines .
MDPI Study, 2024Dual Targeting StrategyHighlighted the effectiveness of combining tubulin and HDAC inhibition; modifications to the compound enhanced antiproliferative effects .
ChemSrc AnalysisMaterial PropertiesExplored the incorporation of the compound into polymers; findings suggested improved mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling in the nervous system.

Comparison with Similar Compounds

Tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate

  • Substituents : Contains a benzimidazolone core with a chloro substituent and Boc-protected ethylamine.
  • Synthesis: Synthesized via reduction and cyclization of tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate, yielding 77% after Boc deprotection .
  • LCMS Data : [M-Boc+H]+ = 212, indicating a lower molecular weight fragment compared to the target compound’s expected derivatives .

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate

  • Substituents : Features a formyl-substituted oxazole ring, enhancing electrophilicity.
  • Purity : 95%, suggesting stability under standard storage conditions .
  • Key Difference: The oxazole and formyl groups may confer distinct reactivity (e.g., in click chemistry) compared to the target’s phenolic hydroxyl and methoxy groups .

Tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate

  • Substituents : Chlorophenyl group with a trifluoromethyl-hydroxybutynyl side chain.
  • Key Difference: The trifluoro and cyclopropyl groups enhance hydrophobicity and metabolic stability, contrasting with the target’s hydrophilic phenolic motifs .

Tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate

  • Substituents : Chiral centers, chloro, and phenylmethoxy groups.
  • Relevance : The stereochemistry and bulky substituents may influence binding to biological targets, such as enzymes or receptors .

Physicochemical Properties

Compound Name Key Functional Groups [M-Boc+H]+ (LCMS) Notable Properties
Target Compound 4-hydroxy-3-methoxyphenyl, hydroxyethyl N/A High polarity due to phenolic OH and ether
Tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone, chloro 212 Rigid aromatic core, potential for H-bonding
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate Oxazole, formyl N/A Electrophilic formyl group, moderate purity
Tert-butyl N-[4-chloro-2-(trifluoro-hydroxybutynyl)phenyl]carbamate Chloro, trifluoromethyl, cyclopropyl N/A High hydrophobicity, metabolic stability

Research Implications

The this compound’s unique combination of phenolic and methoxy groups distinguishes it from analogs with halogenated or heterocyclic substituents. Its polarity may enhance solubility in aqueous environments, making it suitable for drug delivery systems or antioxidant applications. In contrast, chloro- or trifluoromethyl-substituted derivatives prioritize stability and target affinity. Future studies should explore its biological activity relative to these analogs, particularly in contexts where hydrogen-bonding and redox properties are critical.

Biological Activity

Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate (commonly referred to as TBHEC) is a carbamate derivative notable for its unique structural features, which include a tert-butyl group that enhances lipophilicity and a hydroxyphenyl moiety that may contribute to its biological activity. This article explores the biological activity of TBHEC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H21NO5
  • Molecular Weight : 283.32 g/mol
  • Structural Features : The compound contains a tert-butyl group, a hydroxy group, and a methoxy group on the aromatic ring, which are significant for its potential interactions in biological systems.

TBHEC's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that TBHEC may exhibit:

  • Inhibitory Activity : Potential inhibition of key enzymes involved in metabolic pathways.
  • Binding Affinity : Studies are ongoing to determine its binding affinity to specific receptors and enzymes, which could elucidate its mechanism of action.

Antioxidant Activity

Research indicates that compounds similar to TBHEC possess significant antioxidant properties. The presence of the hydroxy and methoxy groups on the phenolic structure may enhance its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Preliminary studies have suggested that TBHEC may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Such inhibition is crucial for reducing inflammation and pain, making it a candidate for further investigation in inflammatory diseases .

Anticancer Potential

Compounds with similar structural features have shown promising results in cancer therapy. For instance, derivatives with methoxy groups have been linked to enhanced anticancer activities against various cell lines. TBHEC's structure suggests potential antiproliferative effects against cancer cells, warranting further exploration in this area .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable features of TBHEC compared to related compounds:

Compound NameMolecular FormulaNotable Features
TBHECC14H21NO5Hydroxy and methoxy groups; potential antioxidant and anti-inflammatory activity
Tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamateC15H23NO4Contains amino group; varied biological activity
Tert-butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamateC14H21NO5Additional hydroxyl group; increased polarity

This comparison highlights TBHEC's unique arrangement of functional groups that may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that derivatives of TBHEC exhibited IC50 values indicating significant free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases .
  • Anti-inflammatory Research : In vitro studies indicated that TBHEC could inhibit COX-1 and COX-2 enzymes with IC50 values comparable to known anti-inflammatory drugs. This suggests its potential utility in treating inflammatory conditions .
  • Anticancer Activity : A recent investigation showed that TBHEC derivatives displayed moderate cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer activity .

Q & A

Basic: What are the key steps and reagents for synthesizing this carbamate derivative?

Answer:
The synthesis typically involves a multi-step process:

Coupling Reactions : Use tert-butyl carbamate intermediates with hydroxyl-containing aromatic precursors. For example, coupling tert-butyl 2-aminoethylcarbamate with 4-hydroxy-3-methoxyphenyl derivatives via EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents to form the carbamate bond .

Hydroxylation : Introduce the hydroxyl group at the β-position using selective oxidation or reduction strategies, often under inert atmospheres to prevent side reactions .

Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to protect amines, with deprotection using acidic conditions (e.g., HCl/dioxane) .

Key Reagents : EDCI, HOBt, Boc-protected intermediates, and trifluoroacetic acid (TFA) for deprotection.

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

Answer:
Contradictions in NMR or mass spectrometry data often arise from stereochemical ambiguities or impurities.

X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve absolute configuration. For example, synchrotron data can refine structures with <0.8 Å resolution, distinguishing enantiomers .

HRMS Cross-Verification : Compare experimental exact mass (e.g., 224.12198 Da for intermediates) with theoretical values to confirm molecular formula .

Chiral HPLC : Employ chiral columns (e.g., Chiralpak IA) with isocratic elution to separate diastereomers, using retention time and optical rotation data .

Basic: Which analytical techniques are critical for purity assessment?

Answer:

HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for simultaneous purity and molecular weight confirmation .

NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm in 1H^1H-NMR) .

Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate melt at 120–122°C) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions. For example, EDCI/HOBt coupling in DMF at 0°C improves regioselectivity .

Continuous Flow Chemistry : Mitigate exothermic side reactions by using microreactors for Boc protection steps, enhancing reproducibility .

In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Basic: What are the stability considerations for this compound under lab conditions?

Answer:

Temperature Sensitivity : Store at –20°C in amber vials to prevent tert-butyl group hydrolysis. Room-temperature storage in desiccators is acceptable for short-term use .

pH Sensitivity : Avoid strong acids/bases (e.g., pH <2 or >10), which cleave the carbamate bond. Neutral buffers (pH 6–8) are ideal for biological assays .

Light Exposure : Protect from UV light to prevent degradation of the methoxyphenyl moiety .

Advanced: How to model the compound’s interaction with biological targets computationally?

Answer:

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., anti-inflammatory enzymes) to predict binding affinities. Focus on hydrogen bonds between the hydroxyl groups and catalytic residues .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values <2.0 Å for valid binding poses .

QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using Hammett constants and MLR (multiple linear regression) models .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

Reagent Purity : Ensure EDCI and HOBt are freshly distilled or lyophilized to avoid moisture-induced degradation .

Solvent Choice : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) if intermediates are moisture-sensitive .

Stoichiometry Adjustment : Increase equivalents of the aromatic precursor (1.5–2.0 eq) to drive the reaction to completion .

Advanced: What strategies validate the compound’s anti-inflammatory activity in vitro?

Answer:

COX-2 Inhibition Assay : Measure IC50_{50} values using ELISA kits, comparing against indomethacin as a positive control. Target IC50_{50} <10 µM for significant activity .

NF-κB Luciferase Reporter Assay : Quantify inhibition of TNF-α-induced NF-κB activation in HEK293 cells. Use tert-butyl derivatives with IC50_{50} <5 µM for lead optimization .

Cytokine Profiling : Analyze IL-6 and IL-1β suppression in macrophage cultures via multiplex ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.